![molecular formula C6H10N4O B2740515 (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol CAS No. 1519499-54-7](/img/structure/B2740515.png)
(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol
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Overview
Description
“(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 . It is also known by its Chemical Abstracts Service (CAS) number 1519499-54-7 .
Molecular Structure Analysis
The molecular structure of “(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a hydrazine group, a methyl group, and a methanol group .Scientific Research Applications
- Formazan derivatives are organic compounds containing four nitrogen atoms. They have been extensively studied due to their diverse biological activities, including antiviral, antimicrobial, anti-HIV, and anticancer effects .
- The synthesis of formazan derivatives often involves starting with (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol. For example:
- Biological activity studies reveal their potential as antibacterial and anticancer agents .
- Cyclic formazan derivatives, including those derived from (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol, serve as good indicators for specific metal ions (e.g., lithium) in biological fluids like blood .
- Formazan derivatives are widely used to assess cytotoxicity and evaluate cell viability in various experimental setups .
Formazan Derivatives Synthesis and Characterization
Metal Ion Indicators
Cytotoxicity Assessment and Cell Viability Evaluation
Trace Metal Analysis
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazones bearing pyrimidine scaffold have been found as antimicrobial and anti-proliferative agents . They have been associated with different kinds of biological importance such as antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and anti-tubercular .
Mode of Action
It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines have been synthesized and characterized . These complexes interact more strongly with bovine serum albumin (BSA) protein than their parent hydrazones .
Biochemical Pathways
It’s worth noting that hydrazones bearing pyrimidine scaffold have been associated with various fields such as medicines, material science, and inhibitors of mammalian target of rapamycin, cyclin d1—cyclin dependent kinase 4, and panraf .
Result of Action
It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines exhibit enhanced antibacterial and antifungal activities as compared to hydrazones .
properties
IUPAC Name |
(4-hydrazinyl-6-methylpyrimidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(10-7)9-6(3-11)8-4/h2,11H,3,7H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOFUGPTMCHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol |
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